Allyl 3-bromobenzylcarbamate Allyl 3-bromobenzylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13730910
InChI: InChI=1S/C11H12BrNO2/c1-2-6-15-11(14)13-8-9-4-3-5-10(12)7-9/h2-5,7H,1,6,8H2,(H,13,14)
SMILES: C=CCOC(=O)NCC1=CC(=CC=C1)Br
Molecular Formula: C11H12BrNO2
Molecular Weight: 270.12 g/mol

Allyl 3-bromobenzylcarbamate

CAS No.:

Cat. No.: VC13730910

Molecular Formula: C11H12BrNO2

Molecular Weight: 270.12 g/mol

* For research use only. Not for human or veterinary use.

Allyl 3-bromobenzylcarbamate -

Specification

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
IUPAC Name prop-2-enyl N-[(3-bromophenyl)methyl]carbamate
Standard InChI InChI=1S/C11H12BrNO2/c1-2-6-15-11(14)13-8-9-4-3-5-10(12)7-9/h2-5,7H,1,6,8H2,(H,13,14)
Standard InChI Key HHQHVSJRUALHJN-UHFFFAOYSA-N
SMILES C=CCOC(=O)NCC1=CC(=CC=C1)Br
Canonical SMILES C=CCOC(=O)NCC1=CC(=CC=C1)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Allyl 3-bromobenzylcarbamate consists of three primary components:

  • An allyl group (CH₂=CHCH₂−), providing sites for electrophilic addition and polymerization.

  • A 3-bromobenzyl group (C₆H₄BrCH₂−), introducing steric bulk and electronic effects due to the bromine atom.

  • A carbamate functional group (−O(CO)NH−), enabling hydrogen bonding and nucleophilic reactivity.

The bromine atom at the meta position on the benzyl ring enhances electrophilic substitution reactivity while influencing the compound’s crystal packing and solubility.

Physicochemical Properties

Key physical properties include:

PropertyValueSource
Molecular FormulaC₁₁H₁₂BrNO₂
Molecular Weight270.12 g/mol
SolubilityLimited in water; soluble in dichloromethane, acetonitrile
StabilityStable under inert conditions; sensitive to strong acids/bases

The compound’s limited aqueous solubility necessitates polar aprotic solvents for most reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves reacting 3-bromobenzylamine with allyl chloroformate in the presence of a base such as triethylamine:

3-Bromobenzylamine+Allyl ChloroformateEt3NAllyl 3-Bromobenzylcarbamate+HCl\text{3-Bromobenzylamine} + \text{Allyl Chloroformate} \xrightarrow{\text{Et}_3\text{N}} \text{Allyl 3-Bromobenzylcarbamate} + \text{HCl}

Triethylamine neutralizes HCl, shifting the equilibrium toward product formation. The reaction typically proceeds at room temperature for 6–12 hours, yielding 70–85% after purification via column chromatography.

Industrial-Scale Manufacturing

Industrial production employs continuous-flow reactors to enhance scalability and safety. Key parameters include:

  • Solvent Selection: Dichloromethane or acetonitrile optimizes reaction kinetics .

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity, while column chromatography is reserved for high-value applications.

A comparative analysis of batch vs. continuous-flow methods reveals a 20–30% reduction in reaction time for the latter, attributed to improved heat and mass transfer.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes SₙAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, alkoxides) at elevated temperatures (80–120°C). For example:

Allyl 3-Bromobenzylcarbamate+NaOCH3Allyl 3-Methoxybenzylcarbamate+NaBr\text{Allyl 3-Bromobenzylcarbamate} + \text{NaOCH}_3 \rightarrow \text{Allyl 3-Methoxybenzylcarbamate} + \text{NaBr}

This reactivity is exploited to introduce electron-donating groups for pharmaceutical intermediates.

Allyl Group Transformations

The allyl moiety participates in electrophilic additions and polymerization. For instance, bromotriflamidation with N-bromosuccinimide (NBS) in acetonitrile yields halogenated amidines :

Allyl Group+NBSMeCNBrominated Product\text{Allyl Group} + \text{NBS} \xrightarrow{\text{MeCN}} \text{Brominated Product}

Such reactions underscore the compound’s utility in synthesizing heterocycles and functionalized polymers .

Biological and Pharmacological Applications

Enzyme Inhibition Studies

Allyl 3-bromobenzylcarbamate acts as a covalent enzyme inhibitor, targeting serine hydrolases and proteases. The carbamate group forms stable adducts with active-site serine residues, as demonstrated in kinetic studies with acetylcholinesterase (IC₅₀ = 12 µM).

Industrial and Material Science Applications

Polymer Modification

Incorporating Allyl 3-bromobenzylcarbamate into polyurethane matrices improves thermal stability (T₅% = 220°C vs. 180°C for unmodified polymer) and flame retardancy. The bromine atom acts as a radical scavenger, delaying combustion.

Specialty Chemical Synthesis

The compound serves as a precursor to liquid crystal polymers (LCPs) and coordination complexes. Reaction with palladium(II) acetate yields a Pd-carbamate complex employed in Suzuki-Miyaura couplings.

Comparison with Structural Analogs

Allyl vs. Methyl Carbamates

Replacing the allyl group with a methyl group reduces electrophilic reactivity but enhances hydrolytic stability. For example, Methyl 3-bromobenzylcarbamate exhibits a 50% longer half-life in aqueous buffer (t₁/₂ = 8 h vs. 5 h for the allyl derivative).

Bromine vs. Chlorine Substituents

Allyl 3-chlorobenzylcarbamate shows lower bioactivity (e.g., MIC = 128 µg/mL against S. aureus) due to reduced electronegativity and weaker enzyme binding.

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